![molecular formula C11H11NO3S3 B2429278 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide CAS No. 1797299-58-1](/img/structure/B2429278.png)
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide” is C11H11NO3S3 and its molecular weight is 301.39.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .Scientific Research Applications
Medicinal Chemistry
Thiophene-based compounds have been fascinating for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene-based compounds have been proven to be effective anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Molecules with the thiophene ring system exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .
Anti-cancer Drugs
Thiophene-based compounds have shown anticancer properties . This opens up possibilities for the development of new anticancer drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the development of electronic devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them crucial in the production of display and lighting technologies .
Anti-atherosclerotic Properties
Thiophene-based compounds have shown anti-atherosclerotic properties . This makes them potentially useful in the treatment of atherosclerosis, a disease where plaque builds up inside arteries .
Future Directions
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The effectiveness of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAIGSHJBMPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide |
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